
L-Prolyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-alanine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of multiple amino acids, including proline, lysine, ornithine, valine, and alanine. The presence of the diaminomethylidene group adds to its complexity and potential functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Prolyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: In an industrial setting, the synthesis of such peptides may involve automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is often used for purification to ensure the final product’s purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid residues with reactive side chains.
Reduction: Reduction reactions may target specific functional groups within the peptide.
Substitution: Substitution reactions can occur at various positions, depending on the reactivity of the amino acid side chains.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction could result in the cleavage of such bonds.
Wissenschaftliche Forschungsanwendungen
L-Prolyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-alanine has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and products.
Wirkmechanismus
The mechanism of action of L-Prolyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-alanine involves its interaction with specific molecular targets. These interactions can influence various biological pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can bind to cell surface receptors, triggering downstream signaling pathways.
Protein-Protein Interactions: The peptide may modulate interactions between proteins, affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
L-Prolyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-L-ornithyl-L-lysyl-L-valyl-L-alanine: Lacks the diaminomethylidene group.
L-Prolyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-glycine: Contains glycine instead of alanine.
Uniqueness: The presence of the diaminomethylidene group in L-Prolyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-alanine distinguishes it from other similar peptides. This group can significantly impact the compound’s reactivity and interactions, making it a unique subject of study.
Eigenschaften
CAS-Nummer |
255371-61-0 |
|---|---|
Molekularformel |
C48H90N16O10 |
Molekulargewicht |
1051.3 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C48H90N16O10/c1-29(2)38(45(71)57-30(3)47(73)74)63-43(69)34(18-7-11-25-52)60-42(68)35(19-12-27-56-48(53)54)61-40(66)32(16-5-9-23-50)58-39(65)31(15-4-8-22-49)59-41(67)33(17-6-10-24-51)62-44(70)37-21-14-28-64(37)46(72)36-20-13-26-55-36/h29-38,55H,4-28,49-52H2,1-3H3,(H,57,71)(H,58,65)(H,59,67)(H,60,68)(H,61,66)(H,62,70)(H,63,69)(H,73,74)(H4,53,54,56)/t30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
InChI-Schlüssel |
PCNVHTXFWRDZBY-IWLMWFOOSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2 |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)-](/img/structure/B14239065.png)
![5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine](/img/structure/B14239066.png)
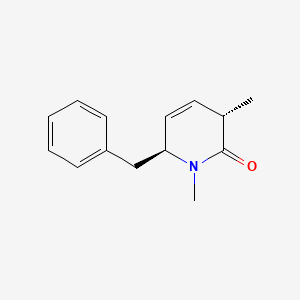
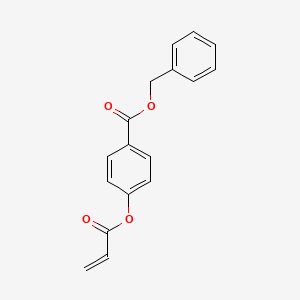
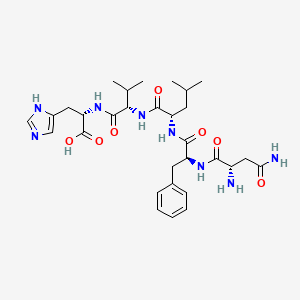
![Bis[10-(4-formylphenoxy)decyl] propanedioate](/img/structure/B14239083.png)
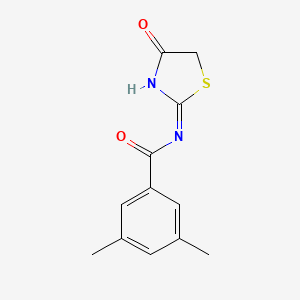


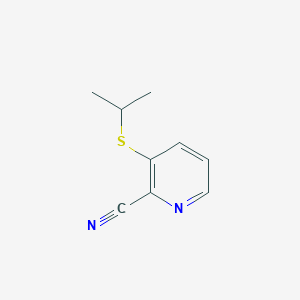

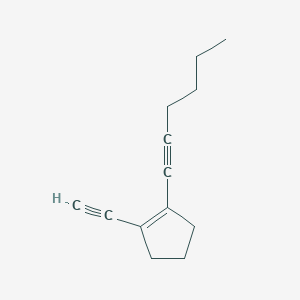
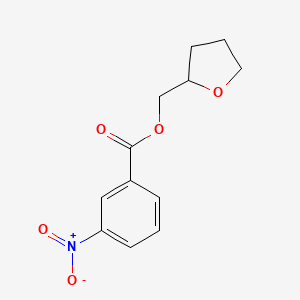
![Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester](/img/structure/B14239138.png)
